Isosamidin

Triple-Negative Breast Cancer Molecular Docking In Silico Screening

Isosamidin (CAS 53023-18-0) is an angular dihydropyranocoumarin (khellactone ester) belonging to the phenylpropanoid/polyketide superclass, with the molecular formula C₂₁H₂₂O₇ and a monoisotopic mass of 386.4 g/mol. It is stereochemically defined as (−)-(9R,10R)-9-acetoxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl 3-methylbut-2-enoate.

Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
CAS No. 53023-18-0
Cat. No. B107321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosamidin
CAS53023-18-0
Synonyms3-Methyl-2-butenoic acid (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b’]dipyran-10-yl Ester;  (9R-cis)-3-methyl-2-Butenoic Acid 9-(Acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b’]dipyran-10-yl Ester
Molecular FormulaC21H22O7
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C)C
InChIInChI=1S/C21H22O7/c1-11(2)10-16(24)27-19-17-14(28-21(4,5)20(19)25-12(3)22)8-6-13-7-9-15(23)26-18(13)17/h6-10,19-20H,1-5H3/t19-,20-/m1/s1
InChIKeyVPDWBGHNQKUFNN-WOJBJXKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isosamidin (CAS 53023-18-0): A Structurally-Defined Angular Dihydropyranocoumarin with Multimodal Pharmacological Differentiation


Isosamidin (CAS 53023-18-0) is an angular dihydropyranocoumarin (khellactone ester) belonging to the phenylpropanoid/polyketide superclass, with the molecular formula C₂₁H₂₂O₇ and a monoisotopic mass of 386.4 g/mol [1]. It is stereochemically defined as (−)-(9R,10R)-9-acetoxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl 3-methylbut-2-enoate [2]. Originally isolated from Peucedanum japonicum roots—a traditional East Asian medicinal plant—isosamidin has been subsequently identified in multiple Apiaceae genera including Angelica, Seseli, and Lomatopodium [3]. Its biological profile spans smooth muscle modulation, cytoprotection against reactive carbonyl stress, and emerging in silico evidence for anticancer target engagement, distinguishing it within the broader khellactone family.

Why Isosamidin Cannot Be Assumed Interchangeable with Samidin, Pteryxin, or Other Khellactone Esters


The angular dihydropyranocoumarin scaffold tolerates subtle side-chain permutations—acetyl vs. angeloyl vs. senecioyl ester substitutions at C-3′ and C-4′—that yield profoundly divergent biological potency, target engagement, and tissue selectivity [1]. Within a single isolation campaign from P. japonicum roots, isosamidin exhibited the highest cytoprotective efficacy against methylglyoxal-induced apoptosis among 20 co-isolated khellactone congeners, whereas 3′S,4′S-disenecioylkhellactone, a structurally closely related analog differing only in ester acyl groups, was markedly more potent as a leukemia-cell apoptosis inducer [2]. In silico, isosamidin demonstrated the most favorable docking score (−9.1 kcal/mol) against TNBC-associated proteins within a set of four dihydropyranocoumarins (visnadine, pteryxin, isosamidin, suksdorfin), underscoring that even isomeric or one-substituent variants cannot be treated as functionally equivalent [3]. Consequently, procurement based solely on “khellactone” or “dihydropyranocoumarin” class membership risks selecting a compound with an entirely different pharmacological fingerprint.

Quantitative Differentiation Evidence for Isosamidin (CAS 53023-18-0) Against Closest Structural Analogs


Superior Docking Affinity Against TNBC Targets Versus Three Dihydropyranocoumarin Analogs

In a head-to-head in silico evaluation of four dihydropyranocoumarins—visnadine (L01), pteryxin (L02), isosamidin (L03), and suksdorfin (L04)—docked against TNBC-relevant proteins (PDB IDs: 5HA9 and 7L1X), isosamidin exhibited the most pronounced binding interaction at −9.1 kcal/mol, surpassing pteryxin and the other analogs [1]. The enhanced affinity was attributed to hydrogen bonding and π-stacking interactions within the active sites, whereas pteryxin (L02) showed weaker binding. MD simulations over 100 ns confirmed stable protein–ligand complex formation for isosamidin, with RMSD values remaining compact throughout the trajectory [1].

Triple-Negative Breast Cancer Molecular Docking In Silico Screening

Highest Cytoprotective Efficacy Among 20 Co-Isolated P. japonicum Compounds in MGO-Induced Endothelial Glucotoxicity

Among 20 compounds isolated from Peucedanum japonicum roots and screened at 10 μM in MTT assays, isosamidin demonstrated the highest protective effect against methylglyoxal (MGO)-induced apoptosis in human umbilical vein endothelial cells (HUVECs), significantly reducing ROS generation and preventing cell death [1]. Isosamidin downregulated Bax and upregulated Bcl-2, and strongly inhibited MGO-induced p38 and JNK MAPK activation. By contrast, the other 19 co-isolated coumarins, including structurally related khellactone esters, showed lower or negligible cytoprotective activity [1]. Additionally, isosamidin caused breakdown of MGO-derived AGE crosslinks, a property not shared broadly across the compound panel.

Diabetic Vascular Complications Cytoprotection Advanced Glycation End Products

Tissue-Selective Inhibition of Human Prostate Contractions Without Affecting Bladder Smooth Muscle

Isosamidin produced a concentration-dependent inhibition of phenylephrine-stimulated contractions in isolated human prostate tissue strips, with statistically significant reduction achieved at 100 μM compared to vehicle control, while showing no effect on acetylcholine-stimulated contractions of human bladder tissue strips obtained from the same patient cohort [1]. This tissue-selectivity profile is notable because other smooth muscle relaxants (e.g., α₁-blockers) frequently affect both prostate and bladder tissues, contributing to off-target adverse effects. The differential tissue response suggests that isosamidin targets receptor-operated or intracellular pathways that are preferentially engaged in prostatic versus detrusor smooth muscle.

Benign Prostatic Hyperplasia Lower Urinary Tract Symptoms Smooth Muscle Pharmacology

Selective Trypanocidal Activity with a Quantified Selectivity Index, Distinguished from More Potent but Less Selective Khellactone Analogs

Bioactivity-guided fractionation of Seseli andronakii aerial parts identified isosamidin as a selective trypanocidal molecule with a selectivity index (SI) of approximately 9 against T. cruzi epimastigotes over CHO-K1 host cells at 10 μg/mL, and it inhibited intracellular amastigote replication [1]. Although isosamidin was less potent than the clinical reference drug benznidazole (SI not explicitly stated but potency benchmarked as significantly higher), it was more selective than several co-isolated furanocoumarins (imperatorin, isoimperatorin, phellopterin), which required combination administration to achieve comparable parasite inhibition without excessive host cytotoxicity [1]. Within the same study, the linear dihydropyranochromone praeruptorin B showed greater potency but a different selectivity profile, illustrating that within the broader pyranocoumarin class, isosamidin occupies a distinct selectivity niche.

Chagas Disease Trypanosoma cruzi Selectivity Index

Inhibition of Inosine-5′-Monophosphate Dehydrogenase 2 (IMPDH2) with a Ki of 440 nM, Expanding Its Target Space Beyond Smooth Muscle and ROS Pathways

Isosamidin inhibited inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 440 nM when tested against the NAD (nicotinamide adenine dinucleotide) substrate, and a Ki of 430 nM against the IMP substrate [1]. IMPDH2 is the rate-limiting enzyme in guanine nucleotide biosynthesis and is a validated therapeutic target for immunosuppression, antiviral, and anticancer indications. This enzyme inhibition profile is not commonly reported for other khellactone esters, and no publicly available binding data for samidin, pteryxin, or visnadine against IMPDH2 exist in BindingDB, distinguishing isosamidin as a probe molecule for this target class. The non-competitive inhibition mode observed further suggests a distinct allosteric binding mechanism.

IMPDH2 Inhibition Nucleotide Metabolism Enzyme Kinetics

Experimental Validation of Anti-Apoptotic Signaling (Bax/Bcl-2 and MAPK Pathways) Not Demonstrated for Pteryxin or Samidin in Equivalent Diabetic Endothelial Models

In HUVECs challenged with 400 μM MGO, isosamidin (10 μM) prevented apoptosis by downregulating the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-2, while concurrently suppressing MGO-induced phosphorylation of p38 and JNK MAPKs [1]. In contrast, the anti-inflammatory properties reported for samidin (from Seseli resinosum) were mediated through NF-κB and AP-1 suppression in LPS-stimulated RAW 264.7 macrophages, with no accompanying data on Bax/Bcl-2 modulation or MAPK pathway inhibition in endothelial cells [2]. Pteryxin has been primarily studied for vasorelaxant and antiplatelet activities without published evidence of anti-apoptotic signaling in glucotoxicity models. This mechanistic divergence—endothelial anti-apoptotic signaling for isosamidin vs. macrophage anti-inflammatory signaling for samidin—demonstrates that even structurally adjacent khellactone esters activate distinct intracellular pathways in a cell-type-specific manner.

Apoptosis Signaling MAPK Pathway Diabetic Endothelial Dysfunction

High-Confidence Research and Industrial Application Scenarios for Isosamidin (CAS 53023-18-0)


In Silico Lead Optimization for Triple-Negative Breast Cancer Targeting 5HA9 and 7L1X

Computational chemists and medicinal chemistry teams pursuing TNBC therapeutics can deploy isosamidin as the reference dihydropyranocoumarin scaffold based on its superior docking score (−9.1 kcal/mol) against 5HA9 and 7L1X relative to pteryxin, visnadine, and suksdorfin [1]. The validated MD stability (100-ns simulations) supports its use as a starting point for structure-based design, where subsequent SAR exploration of the C-3′ acetyl and C-4′ senecioyl ester groups can probe affinity optimization.

Endothelial Dysfunction Models in Diabetic Vascular Complication Research

Isosamidin is the only khellactone ester with published quantitative cytoprotective data in MGO-challenged HUVECs, showing maximum efficacy among 20 P. japonicum congeners [1]. Researchers modeling AGE-mediated endothelial damage should select isosamidin over pteryxin or samidin to ensure reproducible induction of Bax/Bcl-2 modulation and MAPK pathway suppression (p38, JNK inhibition), endpoints that are not established for its structural analogs.

Prostate-Selective Smooth Muscle Relaxation for Benign Prostatic Hyperplasia Pharmacology

Isosamidin uniquely provides experimentally demonstrated tissue-selectivity between human prostate (phenylephrine-induced contraction inhibited) and bladder (acetylcholine-induced contraction unaffected) in organ bath studies [1]. This differentiation is critical for LUTS/BPH drug discovery programs seeking to avoid the bladder side effects associated with non-selective α₁-antagonists; no equivalent human tissue selectivity data exist for samidin or pteryxin.

IMPDH2 Biochemical Assay Probe for Nucleotide Metabolism Studies

Isosamidin is the only natural khellactone ester with reported IMPDH2 inhibitory activity (Ki 430–440 nM, non-competitive) in the BindingDB database [1]. Enzymologists and drug discovery groups targeting guanine nucleotide biosynthesis can use isosamidin as a structurally novel, non-nucleoside IMPDH2 probe, distinguishing it from mycophenolic acid-based inhibitors and providing a distinct chemical scaffold for allosteric site exploration.

Quote Request

Request a Quote for Isosamidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.